molecular formula C10H10O2 B13430269 cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione

Cat. No.: B13430269
M. Wt: 162.18 g/mol
InChI Key: IFXCIIVCZUQGEV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione: is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene and is characterized by its unique structure, which includes a tetrahydro ring system and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione typically involves the reduction of naphthoquinone derivatives. One common method is the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them of interest in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound’s ketone groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is unique due to its tetrahydro ring system and the presence of two ketone groups. This structure imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(4aS,8aS)-1,4a,5,8a-tetrahydronaphthalene-2,6-dione

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-4,7-8H,5-6H2/t7-,8-/m1/s1

InChI Key

IFXCIIVCZUQGEV-HTQZYQBOSA-N

Isomeric SMILES

C1[C@H]2C=CC(=O)C[C@H]2C=CC1=O

Canonical SMILES

C1C2C=CC(=O)CC2C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.